REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[O:5][CH:6]1[CH2:9][N:8]([C:10](Cl)=[O:11])[CH2:7]1.[CH3:17][NH2:18]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[O:5][CH:6]1[CH2:9][N:8]([C:10]([NH:18][CH3:17])=[O:11])[CH2:7]1
|
Name
|
3-(3,4-dichlorophenoxy)-1-azetidinecarbonyl chloride
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OC2CN(C2)C(=O)Cl)C=CC1Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration, 6.9 g
|
Type
|
CUSTOM
|
Details
|
The crude wet solid was recrystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
to yield 3.65 g (66.3%) of greenish-gray plate-like crystals, m.p. 158°-159° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OC2CN(C2)C(=O)NC)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |